N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride
Description
N-(8-azabicyclo[321]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride is a complex organic compound that features a bicyclic structure with a nitrogen atom This compound is part of the tropane alkaloid family, which is known for its diverse biological activities
Properties
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O.ClH/c1-9-6-10(2-5-14(9)16)15(19)18-13-7-11-3-4-12(8-13)17-11;/h2,5-6,11-13,17H,3-4,7-8H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBNVXGBBVQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CC3CCC(C2)N3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including:
Enantioselective Cycloadditions: Using cyclic azomethine ylides and a dual catalytic system to form the bicyclic structure with high diastereo- and enantioselectivities.
Desymmetrization Processes: Starting from achiral tropinone derivatives to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow chemistry and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine and methyl groups on the benzamide moiety can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the central nervous system. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share the bicyclic structure and biological activity.
2-Azabicyclo[3.2.1]octane Derivatives: These compounds also feature a nitrogen-containing bicyclic structure and are used in drug discovery.
Uniqueness
N-(8-azabicyclo[3.2.1]octan-3-yl)-4-fluoro-3-methylbenzamide;hydrochloride is unique due to the presence of the fluorine and methyl groups on the benzamide moiety, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
